molecular formula C20H17N3O4 B2427341 methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate CAS No. 2034546-40-0

methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate

Cat. No.: B2427341
CAS No.: 2034546-40-0
M. Wt: 363.373
InChI Key: ZWCVMFWCBFVNQX-UHFFFAOYSA-N
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Description

Methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzoate ester linked to a dipyrido-pyrimidine core, which is known for its potential biological and pharmaceutical applications.

Properties

IUPAC Name

methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-27-20(26)14-7-5-13(6-8-14)18(24)22-11-9-16-15(12-22)19(25)23-10-3-2-4-17(23)21-16/h2-8,10H,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCVMFWCBFVNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

Methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Potential pharmaceutical applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidine-2-carbonyl)benzoate: shares structural similarities with other heterocyclic compounds such as quinolones, pyrimidines, and indoles.

    Quinolones: Known for their antibacterial properties, quinolones have a similar fused ring structure but differ in their functional groups and specific biological activities.

    Pyrimidines: These compounds are essential in nucleic acid chemistry and have diverse applications in medicine and agriculture.

    Indoles: Indole derivatives are widely studied for their biological activities, including anticancer and antimicrobial properties.

Uniqueness

The uniqueness of methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate is a complex organic compound that belongs to a class of triazatricyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure that incorporates a triazatricyclo framework with multiple functional groups that enhance its reactivity and potential biological applications. Its molecular formula and weight are crucial for understanding its interactions in biological systems.

Property Details
Molecular Formula C₁₈H₁₅N₃O₃
Molecular Weight 321.33 g/mol
Key Functional Groups Carbonyl, Triazole

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For instance:

  • In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL against a panel of eight bacterial species.
Bacterial Strain MIC (mg/mL) MBC (mg/mL)
E. coli0.0040.008
S. aureus0.0150.030
B. cereus0.0110.020

This compound outperformed standard antibiotics such as ampicillin and streptomycin in several tests, indicating its potential as a new antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Studies involving various cancer cell lines showed that the compound inhibited cell proliferation significantly.
  • The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

  • Study on Antimicrobial Effects : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most active derivative exhibited an MIC of 0.004 mg/mL against E. coli, showcasing its potential as an effective antibacterial agent .
  • Anticancer Research : Another study focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with methyl 4-(2-oxo...) led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

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